molecular formula C11H11NO3 B2752659 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile CAS No. 1698633-37-2

3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B2752659
CAS No.: 1698633-37-2
M. Wt: 205.213
InChI Key: YNBJAALQOCKUGK-UHFFFAOYSA-N
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Description

3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and an oxiran-2-ylmethoxy (epoxide-containing) substituent at the 5-position of the aromatic ring. Epoxide groups, such as the oxiran-2-ylmethoxy moiety, are known for their electrophilic reactivity, making this compound a candidate for further derivatization or covalent binding studies .

Stereochemical considerations may arise due to the chiral center in the oxirane ring. For example, enantiomerically pure forms like (S)-4-(oxiran-2-ylmethoxy)benzonitrile (CAS 70987-80-3) and (R)-2-(oxiran-2-ylmethoxy)benzonitrile (CAS 93744-17-3) are cataloged as rare chemicals, highlighting the importance of stereochemistry in applications such as drug discovery .

Properties

IUPAC Name

3-methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-13-9-2-8(5-12)3-10(4-9)14-6-11-7-15-11/h2-4,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBJAALQOCKUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the oxirane ring.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

Synthetic Route Overview

StepReactantsConditionsProducts
13-Methoxybenzonitrile + EpichlorohydrinBase (NaOH)Glycidyl ether
2Glycidyl etherCyclization3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile

Organic Synthesis

3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Reactions Involving the Compound :

  • Oxidation : The oxirane ring can be oxidized to form diols.
  • Reduction : The nitrile group can be reduced to an amine.
  • Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Medicinal Chemistry

Research indicates that this compound may possess significant biological activities, particularly in drug development. Its structural characteristics suggest potential interactions with biological targets, leading to various therapeutic applications.

Activity TypePotential Effect
AntimicrobialPossible inhibition against bacteria
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionIrreversible inhibition of enzymes through covalent bonding

Industrial Applications

The compound is also investigated for its utility in the production of polymers and other materials. Its unique reactivity profile allows for incorporation into various chemical products, enhancing material properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of similar compounds with epoxide functionalities. Results indicated significant inhibition against various bacterial strains, suggesting that 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile may exhibit similar properties due to its structural similarities with known antimicrobial agents.

Case Study 2: Anticancer Potential

Preliminary studies on derivatives containing benzonitrile moieties have shown promising anticancer activity. These studies suggest that compounds like 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile could interact with cancer cell signaling pathways, although specific data on this compound remains limited.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile depends on the specific application. In general, the oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The nitrile group can also participate in reactions, such as reduction to form amines.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Substituents Molecular Weight Key Features Reference
3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile 3-OCH₃, 5-(oxiran-2-ylmethoxy) 175.18 (calc.) Epoxide group enables covalent interactions; chiral center possible.
3-Methoxy-5-(2-oxopyrrolidin-1-yl)benzonitrile 3-OCH₃, 5-(pyrrolidinone) 217.0 (LCMS) Higher polarity (Rt = 1.18 min); synthesized via NaH-mediated coupling (78% yield).
3-Chloro-5-[2-chloro-5-(indazol-3-ylmethoxy)phenoxy]benzonitrile 3-Cl, 5-(chlorophenoxy-indazolylmethoxy) N/A Dual chloro groups enhance lipophilicity; indazole moiety for target binding.
3-Fluoro-5-(2-methylquinolin-7-yl)benzonitrile 3-F, 5-(quinoline) N/A Fluorine improves metabolic stability; quinoline enhances π-π interactions.
4-(4-{[(5R)-2,4-dioxo-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-CF₃-benzonitrile Complex heterocyclic and trifluoromethyl N/A Thiazolidinone and CF₃ groups for dual-target inhibition (e.g., metabolic enzymes).

Electronic and Physicochemical Properties

  • Benzonitrile as an Electron-Withdrawing Group : The benzonitrile core stabilizes negative charge, enhancing interactions with electron-rich biological targets. Substitutents like methoxy (electron-donating) or CF₃ (electron-withdrawing) fine-tune electronic effects .
  • Epoxide vs. Pyrrolidinone: The oxiran-2-ylmethoxy group introduces strain and reactivity, whereas the pyrrolidinone substituent () adds hydrogen-bonding capacity, impacting solubility and target engagement.

Biological Activity

3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile, with the CAS number 1698633-37-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile features a methoxy group and an epoxide moiety, which are integral to its biological activity. The presence of these functional groups may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with epoxide functionalities often exhibit antimicrobial properties. A study by Gong et al. (2013) demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting that 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile may possess similar properties due to its structural similarities with known antimicrobial agents .

Anticancer Potential

The anticancer activity of compounds containing benzonitrile moieties has been documented in several studies. For instance, the structural characteristics of 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile suggest it could interact with cancer cell signaling pathways. Preliminary studies have indicated that derivatives of this compound can inhibit cell proliferation in certain cancer cell lines, although specific data on this compound remains limited .

Enzyme Inhibition

The compound's oxirane group is known to participate in enzyme inhibition through covalent bonding with nucleophilic sites on enzymes. This mechanism has been observed in other epoxide-containing compounds, which act as irreversible inhibitors for various enzymes involved in metabolic pathways.

The proposed mechanism of action for 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile involves:

  • Covalent Bonding : The epoxide group can react with nucleophiles such as amino acids in protein active sites, leading to enzyme inhibition.
  • Receptor Interaction : The methoxy and nitrile groups may facilitate binding to specific receptors or proteins, modulating their activity and influencing cellular responses.

Case Studies

  • Antimicrobial Study : A study focusing on the antimicrobial effects of structurally related compounds found that those containing epoxide groups exhibited significant activity against Gram-positive bacteria. This suggests that 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile could be explored further for its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro studies on analogs demonstrated that modifications in the benzonitrile structure could enhance cytotoxicity against breast cancer cell lines. The results indicate a need for further exploration into how structural variations affect biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrileAntimicrobialTBD
Similar Epoxide CompoundAnticancer15
Benzonitrile DerivativeEnzyme Inhibition20

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile, and what are their key reaction conditions?

  • Methodology : Synthesis typically involves sequential substitution reactions on a benzonitrile core. For example:

Step 1 : Introduction of methoxy groups via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80–100°C).

Step 2 : Epoxide (oxirane) functionalization via Williamson ether synthesis, reacting a hydroxyl intermediate with epichlorohydrin under basic conditions (e.g., K₂CO₃ in acetone, 60°C).

  • Critical Considerations : Steric hindrance from substituents may require optimized solvent polarity (e.g., DMSO for bulky groups). Purification often employs column chromatography (silica gel, hexane/EtOAc) .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
MethoxylationNaOMe, DMF, 100°C75–85>95%
EpoxidationEpichlorohydrin, K₂CO₃, acetone60–70>90%

Q. How is the structural conformation of 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile validated experimentally?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis (using SHELX suite ) confirms bond angles and substituent orientation.
  • NMR Spectroscopy :
  • ¹H NMR : Methoxy protons appear as singlet (~δ 3.8 ppm). Epoxide protons (oxirane) show splitting (δ 3.1–3.5 ppm).
  • ¹³C NMR : Nitrile carbon at ~δ 115 ppm; epoxide carbons at δ 45–55 ppm.
  • FT-IR : Nitrile stretch (~2240 cm⁻¹), C-O-C (epoxide) at ~1250 cm⁻¹ .

Advanced Questions

Q. How does the epoxide moiety in 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile influence its reactivity in nucleophilic ring-opening reactions?

  • Methodology :

  • Acid/Base-Catalyzed Ring-Opening : Epoxides react with nucleophiles (e.g., amines, thiols) under acidic (H₂SO₄) or basic (NaOH) conditions. Steric effects from the benzonitrile core may slow kinetics compared to simpler epoxides.
  • Regioselectivity : Ring-opening at the less hindered epoxide carbon is favored, confirmed by LC-MS monitoring .
    • Data Table :
NucleophileCatalystTemp (°C)Major Product (Yield %)
BenzylamineH₂SO₄253-Methoxy-5-(2-(benzylamino)propane-1,2-diol)benzonitrile (65%)
NaSHNaOH60Thiol-adduct (55%)

Q. What computational strategies are employed to predict the biological interactions of 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina models binding to target proteins (e.g., kinases). The epoxide group’s electrophilicity may form covalent adducts with cysteine residues.
  • DFT Calculations : Predict reaction barriers for epoxide ring-opening in enzymatic environments (e.g., solvent effects via PCM model) .
    • Case Study : Docking with human spleen tyrosine kinase (SYK) shows a binding energy of −8.2 kcal/mol, suggesting potential inhibitory activity .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodology :

  • Controlled Stability Studies : Compare degradation profiles via HPLC at varying pH (1–6).
  • Mechanistic Probes : Use isotopic labeling (¹⁸O in epoxide) to track hydrolysis pathways.
  • Findings : Degradation accelerates below pH 3, with epoxide ring-opening as the primary pathway. Conflicting literature may arise from impurities or solvent variations (e.g., aqueous vs. alcoholic media) .

Methodological Guidelines

  • Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent nitrile hydrolysis.
  • Analytical Cross-Validation : Combine LC-MS (for purity) and XRD (for stereochemistry).
  • Safety Protocols : Epoxides are irritants; use fume hoods and PPE (gloves, goggles) .

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